N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a trifluoromethyl group, and a pyridinyl group, making it a subject of interest in various scientific fields.
Properties
Molecular Formula |
C10H11F3N2O3S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-6-(trifluoromethyl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-7(18-6-2-3-6)4-5-8(14-9)10(11,12)13/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
IQIXMFUUCNLTKI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridinyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including the use of specialized reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinyl derivatives and sulfonamides, such as:
Uniqueness
N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
